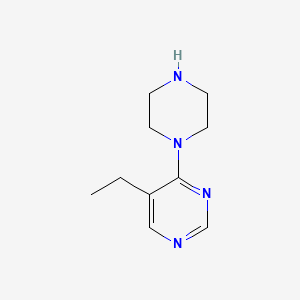

5-Etil-4-(piperazin-1-il)pirimidina

Descripción general

Descripción

“5-Ethyl-4-(piperazin-1-yl)pyrimidine” is a chemical compound that is a derivative of pyrimidinylpiperazine . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In another study, a round bottom flask, piperazine was added to a solution and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of “5-Ethyl-4-(piperazin-1-yl)pyrimidine” and similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .Chemical Reactions Analysis

The chemical reactions involving “5-Ethyl-4-(piperazin-1-yl)pyrimidine” and similar compounds have been studied. For example, a series of novel triazole-pyrimidine-based compounds were synthesized . The synthesis involved various steps including the addition of piperazine to a solution, followed by the addition of potassium carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Ethyl-4-(piperazin-1-yl)pyrimidine” have been documented. For instance, it has a molecular weight of 200.67 and its IUPAC name is 5-(piperazin-1-yl)pyrimidine hydrochloride .Aplicaciones Científicas De Investigación

Neuroprotección y Actividad Antiinflamatoria

Los derivados de pirimidina han mostrado potencial en la neuroprotección y las actividades antiinflamatorias. Los estudios han evaluado los efectos de los híbridos de triazol-pirimidina en modelos de células neuronales y microglía humana, lo que indica su uso en el tratamiento de trastornos neurológicos .

Síntesis de Inhibidores de PI3K/mTOR

El compuesto se ha utilizado en las rutas de síntesis para inhibidores de PI3K/mTOR que llevan un núcleo de tiopirano[4,3-d]pirimidina. Estos inhibidores son significativos en la investigación del cáncer debido a su papel en las vías de crecimiento y supervivencia celular .

Afinidad por el Receptor de Serotonina

Se ha realizado investigación sobre el análisis de la relación estructura-actividad de los receptores de serotonina, donde ciertos derivados de pirimidina han mostrado más del 60% de inhibición, lo que indica su potencial como agentes terapéuticos para afecciones influenciadas por los niveles de serotonina .

Inhibidores de la Acetilcolinesterasa para la Enfermedad de Alzheimer

Se ha diseñado y sintetizado una serie de derivados de pirimidina-carboxamida como inhibidores de la acetilcolinesterasa (AChEIs) para el tratamiento de la enfermedad de Alzheimer (EA). Estos compuestos tienen como objetivo mejorar las funciones cognitivas al inhibir las enzimas que descomponen la acetilcolina .

Mecanismo De Acción

Target of Action

The primary target of 5-Ethyl-4-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

5-Ethyl-4-(piperazin-1-yl)pyrimidine interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, and it is considered a selective AChE inhibitor . The mechanism of inhibition against AChE is analyzed as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by 5-Ethyl-4-(piperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests that it may have favorable adme properties that allow it to reach its target in the brain .

Result of Action

The inhibition of AChE by 5-Ethyl-4-(piperazin-1-yl)pyrimidine results in enhanced cholinergic transmission, which can alleviate the symptoms of diseases characterized by decreased cholinergic activity, such as AD . The compound’s selective inhibition of AChE suggests that it may have fewer side effects compared to non-selective AChE inhibitors .

Safety and Hazards

Direcciones Futuras

The future directions for the study of “5-Ethyl-4-(piperazin-1-yl)pyrimidine” and similar compounds are promising. They have potential therapeutic use for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases . Moreover, the potential therapeutic role of these compounds to avoid both immunoescaping of tumor cells and tumor development is well documented .

Análisis Bioquímico

Biochemical Properties

5-Ethyl-4-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory effects . The inhibition of these enzymes is crucial in the context of neurodegenerative diseases, where acetylcholinesterase inhibitors are used to enhance cholinergic neurotransmission. Additionally, 5-Ethyl-4-(piperazin-1-yl)pyrimidine has been found to interact with G protein-coupled receptors, specifically adenosine A2A receptors, where it acts as an inverse agonist . These interactions highlight the compound’s potential in modulating neurotransmitter systems and influencing cellular signaling pathways.

Cellular Effects

The effects of 5-Ethyl-4-(piperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective and anti-neuroinflammatory properties . It reduces the expression of endoplasmic reticulum chaperones and apoptosis markers, thereby promoting cell survival. Furthermore, 5-Ethyl-4-(piperazin-1-yl)pyrimidine influences cell signaling pathways by inhibiting the NF-kB inflammatory pathway, which is pivotal in regulating immune responses and inflammation . These cellular effects underscore the compound’s potential in treating neurodegenerative and inflammatory conditions.

Molecular Mechanism

At the molecular level, 5-Ethyl-4-(piperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It binds to the active sites of acetylcholinesterase and butyrylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s structural compatibility with the enzyme’s active site. Additionally, 5-Ethyl-4-(piperazin-1-yl)pyrimidine interacts with adenosine A2A receptors, where it acts as an inverse agonist, reducing the receptor’s activity and downstream signaling . These molecular interactions contribute to the compound’s therapeutic potential in modulating neurotransmitter systems and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-4-(piperazin-1-yl)pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical properties over extended periods . Degradation may occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 5-Ethyl-4-(piperazin-1-yl)pyrimidine continues to exert its neuroprotective and anti-inflammatory effects, with no significant loss of activity . These findings suggest that the compound is suitable for prolonged use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-Ethyl-4-(piperazin-1-yl)pyrimidine vary with different dosages in animal models. At low to moderate doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, adverse effects such as hepatotoxicity and gastrointestinal disturbances have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

5-Ethyl-4-(piperazin-1-yl)pyrimidine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound undergoes hydroxylation and other phase I metabolic reactions, leading to the formation of metabolites that are further processed by phase II conjugation reactions. These metabolic pathways are crucial for the compound’s biotransformation and elimination from the body. Additionally, 5-Ethyl-4-(piperazin-1-yl)pyrimidine influences metabolic flux by modulating enzyme activity and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Ethyl-4-(piperazin-1-yl)pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilicity allows it to diffuse across cell membranes, facilitating its intracellular accumulation. Additionally, binding to plasma proteins influences its distribution and bioavailability. These transport and distribution mechanisms are essential for the compound’s therapeutic efficacy and pharmacokinetics.

Subcellular Localization

The subcellular localization of 5-Ethyl-4-(piperazin-1-yl)pyrimidine is influenced by targeting signals and post-translational modifications . The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors. Additionally, it may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals. These localization patterns are crucial for the compound’s activity and function within cells.

Propiedades

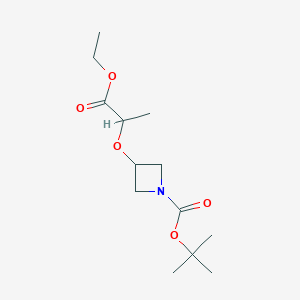

IUPAC Name |

5-ethyl-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-9-7-12-8-13-10(9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVMKYWJWNXDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

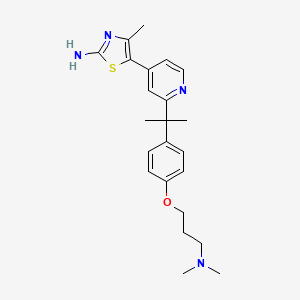

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)

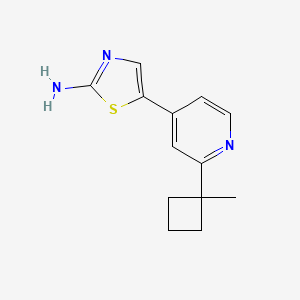

![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)

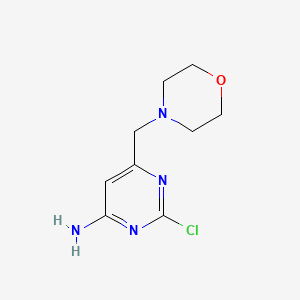

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)